3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine
Description
The compound 3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group and a methyl group, linked to a 1,2,4-thiadiazole ring bearing an N-phenylamine moiety. Such hybrid structures are of significant interest in medicinal chemistry due to the pharmacological versatility of triazoles (antimicrobial, anticancer) and thiadiazoles (antifungal, insecticidal) .
Properties
IUPAC Name |
3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6S/c1-12-9-10-16(11-13(12)2)25-14(3)17(22-24-25)18-21-19(26-23-18)20-15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMKUSAUGGRENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a thioamide and a hydrazine derivative.
Coupling Reactions: The final step involves coupling the triazole and thiadiazole intermediates with the appropriate aromatic substituents using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry and Anticancer Applications
Recent studies have highlighted the potential of triazole and thiadiazole derivatives in anticancer therapies. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies and Findings
- Anticancer Activity : In vitro studies have demonstrated that compounds similar to 3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine exhibit significant cytotoxicity against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). For instance, a related triazole derivative showed percent growth inhibition (PGI) rates exceeding 70% across multiple cell lines .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| HCT116 | 75.99 |
| MCF7 | 67.55 |
| HUH7 | 65.46 |
This data suggests that the structural features of triazole and thiadiazole rings contribute to their efficacy as anticancer agents.
Antimicrobial Activity
The compound's structural characteristics also lend themselves to antimicrobial properties. Research indicates that thiadiazole derivatives can act against a range of bacterial and fungal pathogens.
Antimicrobial Studies
A series of synthesized derivatives based on similar scaffolds were evaluated for their antimicrobial activity. The results indicated that these compounds exhibited notable activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing moderate effects against Gram-negative strains .
| Microorganism | Activity Level |
|---|---|
| Bacillus cereus | High |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
Mechanistic Insights
The mechanisms of action for these compounds often involve the inhibition of key enzymes or interference with cellular processes in pathogens and cancer cells. For instance:
- Enzyme Inhibition : Triazole derivatives have been shown to inhibit enzymes critical for DNA synthesis in cancer cells.
- Membrane Disruption : Antimicrobial activity may result from disruption of microbial cell membranes, leading to cell lysis.
Mechanism of Action
The mechanism of action of 3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole and thiadiazole rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Triazole and Thiadiazole Moieties
Key comparisons (Table 1):
*Calculated based on structural formula.
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethylphenyl group (electron-donating) may enhance lipophilicity and membrane permeability compared to the 3,4-dimethoxyphenyl group in ’s compound, which could improve solubility but reduce bioavailability .
- The chlorobenzylidene substituent in ’s compound enhances antifungal activity via halogen bonding, suggesting that the target’s N-phenyl group may require additional functionalization for similar efficacy .
Biological Activity
The compound 3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine is a novel synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including the presence of triazole and thiadiazole rings, suggest a range of pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings.
Structural Characteristics
The compound can be classified as a triazole-thiadiazole derivative. The triazole moiety is known for its ability to interact with various biological targets, while the thiadiazole ring contributes to its chemical reactivity and biological profile. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains by disrupting microbial cell membranes and inhibiting essential enzymatic functions. A study demonstrated that similar triazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Anti-inflammatory Effects
Compounds with a triazole scaffold have been reported to possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. For example, derivatives similar to our compound showed an IC50 value of 0.84 µM in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that our compound may also exhibit similar anti-inflammatory effects.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. These compounds often target specific enzymes involved in cell proliferation. In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines by inhibiting key signaling pathways . The mechanism typically involves the inhibition of enzymes like COX and LOX, which are crucial in tumor progression.
Case Studies
- Case Study on Antibacterial Activity : A derivative similar to our compound was tested against Mycobacterium tuberculosis and demonstrated an IC50 value of 2.32 mM without significant cytotoxicity towards human lung fibroblast cells . This highlights the potential for developing new antitubercular agents from this class of compounds.
- Case Study on Anti-inflammatory Mechanisms : In a study assessing various triazole derivatives for their anti-inflammatory effects, one compound exhibited a significant reduction in TNF-α levels in LPS-stimulated macrophages, comparable to established anti-inflammatory drugs . This suggests that our compound may also inhibit inflammatory pathways effectively.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
